tert-Butyl ethyl3-hydroxypropylcarbamate

Description

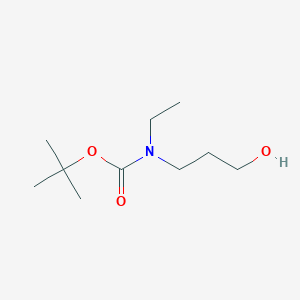

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRRDGESNRYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (3-hydroxypropyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (3-hydroxypropyl)carbamate, also widely known as 3-(Boc-amino)-1-propanol, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which incorporates a hydroxyl group and a carbamate-protected primary amine, renders it a versatile building block for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, yet it can be selectively removed under acidic conditions, enabling orthogonal synthesis strategies. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectral analysis, and key applications of this valuable reagent, with a focus on its utility as a linker in the development of novel therapeutics.

Core Chemical and Physical Properties

tert-Butyl (3-hydroxypropyl)carbamate is a colorless to pale yellow, viscous liquid at room temperature.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a latent primary amine, is central to its synthetic utility. The lipophilic tert-butyl group enhances its solubility in a wide range of common organic solvents.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of tert-Butyl (3-hydroxypropyl)carbamate

| Property | Value | Source(s) |

| CAS Number | 58885-58-8 | |

| Molecular Formula | C₈H₁₇NO₃ | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| IUPAC Name | tert-butyl N-(3-hydroxypropyl)carbamate | [2] |

| Synonyms | 3-(Boc-amino)-1-propanol, N-Boc-3-amino-1-propanol | [1][2] |

| Physical State | Liquid | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.025 g/mL at 20 °C | [1] |

| Refractive Index (n₂₀/D) | 1.453 | [1] |

| Boiling Point | 293 °C (rough estimate) | [1] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Solubility | Sparingly soluble in chloroform and methanol.[1] Soluble in many common organic solvents. |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of tert-butyl (3-hydroxypropyl)carbamate involves the selective N-protection of 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent lies in its high reactivity towards amines and the stability of the resulting Boc-carbamate, which is orthogonal to many other protecting groups and reaction conditions. The use of a dichloromethane (DCM) solvent system facilitates both the reaction and the subsequent workup.

Synthesis Workflow

The synthesis proceeds via a nucleophilic attack of the primary amine of 3-amino-1-propanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.

Sources

An In-Depth Technical Guide to tert-Butyl N-(3-hydroxypropyl)carbamate: A Bifunctional Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. tert-Butyl N-(3-hydroxypropyl)carbamate, a molecule possessing both a protected amine and a reactive hydroxyl group, has emerged as a versatile and valuable scaffold. Its unique structural attributes allow for the sequential and controlled introduction of a 3-aminopropanol moiety, a common structural motif in a variety of biologically active compounds.

This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxypropyl)carbamate, from its fundamental chemical properties and synthesis to its practical applications as a key intermediate in pharmaceutical research. By delving into detailed experimental protocols and the mechanistic principles that govern its reactivity, this document aims to equip researchers and drug development professionals with the field-proven insights necessary to effectively utilize this important synthetic tool.

Nomenclature and Physicochemical Properties

The nomenclature and key physicochemical properties of tert-butyl N-(3-hydroxypropyl)carbamate are summarized below, providing a foundational understanding of this bifunctional molecule.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(3-hydroxypropyl)carbamate | PubChem[1] |

| Synonyms | 3-(Boc-amino)-1-propanol, N-Boc-3-amino-1-propanol | PubChem[1] |

| CAS Number | 58885-58-8 | PubChem[1] |

| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | BenchChem[2] |

| Solubility | Soluble in many organic solvents | BenchChem[2] |

Synthesis of tert-Butyl N-(3-hydroxypropyl)carbamate

The most common and efficient synthesis of tert-butyl N-(3-hydroxypropyl)carbamate involves the selective protection of the amino group of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O). The presence of the hydroxyl group necessitates careful control of reaction conditions to prevent side reactions.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the primary amine of 3-amino-1-propanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The use of a base, such as triethylamine, is often employed to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and drive the reaction to completion. The reaction is typically performed at room temperature to ensure selectivity for the more nucleophilic amine over the hydroxyl group.

Caption: Boc protection of 3-amino-1-propanol.

Experimental Protocol: Synthesis of tert-Butyl N-(3-hydroxypropyl)carbamate

This protocol is adapted from established procedures for the Boc protection of primary amines.

Materials:

-

3-Amino-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-amino-1-propanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl N-(3-hydroxypropyl)carbamate as a clear oil or low-melting solid.

Spectroscopic Characterization

Accurate characterization of tert-butyl N-(3-hydroxypropyl)carbamate is essential for its use in subsequent synthetic steps. The following are typical spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~3.25 | q | 2H | -NH-CH₂- |

| ~1.65 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.44 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C=O (carbamate) |

| ~79.0 | -C(CH₃)₃ |

| ~60.0 | -CH₂-OH |

| ~39.0 | -NH-CH₂- |

| ~33.0 | -CH₂-CH₂-CH₂- |

| 28.4 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl N-(3-hydroxypropyl)carbamate is characterized by the disappearance of the primary amine scissoring peak (around 1650 cm⁻¹) of the starting material, 3-amino-1-propanol, and the appearance of strong absorptions corresponding to the carbamate group.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch |

| ~3340 | N-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate)[3] |

| ~1527 | N-H bend and C-N stretch (amide II)[3] |

Reactivity and Synthetic Applications

The bifunctional nature of tert-butyl N-(3-hydroxypropyl)carbamate, with its orthogonally protected amine and free hydroxyl group, makes it a highly valuable building block in multi-step syntheses.

Reactions at the Hydroxyl Group

With the amine functionality protected, the hydroxyl group is available for a variety of transformations, including oxidation, esterification, and etherification. This allows for the elaboration of the propyl chain prior to deprotection of the amine.

Caption: Reactions at the hydroxyl group of tert-butyl N-(3-hydroxypropyl)carbamate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group and is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent. The deprotection mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

Role as a Bifunctional Linker in Drug Discovery

tert-Butyl N-(3-hydroxypropyl)carbamate serves as a valuable bifunctional linker in drug discovery, enabling the connection of two different molecular fragments.[] For instance, the hydroxyl group can be functionalized with a pharmacophore, followed by deprotection of the amine and subsequent coupling to a second pharmacophore or a solubilizing group. This strategy is widely employed in the development of various therapeutic agents, including kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). While direct examples of its use in approved drugs are not as prevalent as simpler diamines, its utility is well-documented in the patent literature for the synthesis of complex drug candidates. For example, derivatives of tert-butyl carbamate are used as intermediates in the synthesis of the anti-epileptic drug lacosamide.[5]

Safety and Handling

tert-Butyl N-(3-hydroxypropyl)carbamate is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Conclusion

tert-Butyl N-(3-hydroxypropyl)carbamate is a strategically important bifunctional building block in modern organic synthesis and drug discovery. Its orthogonal protection scheme, coupled with the reactivity of the free hydroxyl group, provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity is crucial for medicinal chemists and drug development professionals seeking to leverage its unique properties in the design and synthesis of novel therapeutic agents.

References

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. Available at: [Link]

Sources

- 1. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to 3-(Boc-amino)-1-propanol in Advanced Synthesis

Introduction: Unveiling a Key Player in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical development and materials science, the strategic use of bifunctional molecules is paramount. Among these, 3-(Boc-amino)-1-propanol, also known as tert-butyl N-(3-hydroxypropyl)carbamate, has emerged as a cornerstone building block. Its structure, featuring a primary alcohol at one end and a Boc-protected amine at the other, offers a unique combination of stability and selective reactivity. The tert-butyloxycarbonyl (Boc) protecting group provides a robust shield for the amine functionality, allowing for reactions to be directed specifically to the hydroxyl group. This orthogonal protection strategy is fundamental to its utility, enabling chemists to unmask the amine at a later, strategic point in a synthetic sequence. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 3-(Boc-amino)-1-propanol, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis. The following table summarizes the key physicochemical data for 3-(Boc-amino)-1-propanol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to yellow or brown liquid | [2] |

| Density | 1.025 g/mL at 20 °C | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | 109 °C (closed cup) | [2] |

| Solubility | Soluble in water, chloroform, and methanol | [] |

| Refractive Index | n20/D 1.453 | [2] |

| XLogP3-AA | 0.6 | [1] |

Core Synthesis: A Foundational Protocol

The reliable synthesis of 3-(Boc-amino)-1-propanol is the first step in harnessing its potential. The most common and efficient method involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of 3-(Boc-amino)-1-propanol

Rationale: This protocol utilizes the high reactivity of the primary amine in 3-amino-1-propanol towards the electrophilic carbonyl carbons of Boc₂O. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to ensure good solubility of the reactants. A mild base, such as triethylamine, can be added to scavenge the acidic byproducts, though it is not always necessary. The workup procedure is designed to remove unreacted starting materials and byproducts, yielding the pure product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 0.1 N aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.[4]

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The disappearance of the primary amine signals and the appearance of the Boc group signals are key indicators of a successful reaction.[5]

Sources

The Organic Chemist's Versatile Tool: An In-depth Technical Guide to tert-Butyl (3-hydroxypropyl)carbamate

For the modern researcher in drug discovery and complex molecule synthesis, the strategic use of bifunctional building blocks is paramount. Among these, tert-Butyl (3-hydroxypropyl)carbamate (CAS Number: 58885-58-8), also widely known as N-Boc-3-amino-1-propanol, stands out as a deceptively simple yet powerful reagent. Its unique architecture, featuring a primary alcohol and a carbamate-protected primary amine, offers a gateway to a multitude of synthetic transformations. This guide provides an in-depth exploration of this versatile molecule, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics.

Core Molecular Characteristics and Physicochemical Properties

At its core, tert-Butyl (3-hydroxypropyl)carbamate is an aliphatic chain functionalized at both ends. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the amine, while the terminal hydroxyl group remains available for a wide range of chemical modifications.[1] This orthogonal reactivity is the cornerstone of its utility in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of tert-Butyl (3-hydroxypropyl)carbamate

| Property | Value | Source |

| CAS Number | 58885-58-8 | [2] |

| Molecular Formula | C₈H₁₇NO₃ | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |

| Melting Point | 60-63 °C (for the similar tert-Butyl N-(2,3-dihydroxypropyl)carbamate) | [4] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[3] Sparingly soluble to insoluble in water.[3] | [3] |

| IUPAC Name | tert-butyl N-(3-hydroxypropyl)carbamate | [2] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of tert-Butyl (3-hydroxypropyl)carbamate involves the selective N-protection of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O). The key to achieving high yields of the mono-protected product lies in controlling the stoichiometry and reaction conditions to disfavor the formation of the di-Boc derivative.

Caption: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise over a period of 1 hour. The slow addition is crucial to control the exotherm and minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil or low-melting solid.[5]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized material. The following provides an overview of the expected spectroscopic data.

Table 2: Spectroscopic Data for tert-Butyl (3-hydroxypropyl)carbamate

| Technique | Data |

| ¹H NMR | The spectrum will show characteristic signals for the propyl chain protons, with the protons adjacent to the hydroxyl and N-Boc groups shifted downfield. The nine protons of the tert-butyl group will appear as a sharp singlet. |

| ¹³C NMR | The spectrum will display distinct signals for the eight carbon atoms, including the quaternary carbon and the three methyl carbons of the Boc group, the three carbons of the propyl chain, and the carbonyl carbon of the carbamate.[6] |

| FT-IR | The IR spectrum will exhibit a broad absorption band for the O-H stretch of the alcohol, N-H stretching of the carbamate, and a strong C=O stretching absorption for the carbamate carbonyl group.[5] |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

The Chemistry of a Bifunctional Reagent: Reactivity and Applications

The synthetic utility of tert-Butyl (3-hydroxypropyl)carbamate stems from the differential reactivity of its two functional groups. The primary alcohol can undergo a variety of transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution. The Boc-protected amine remains inert to most of these conditions, allowing for its deprotection at a later, strategic point in the synthesis.

Caption: Reactivity and major applications of the title compound.

A Critical Component in Modern Drug Discovery

The unique structural features of tert-Butyl (3-hydroxypropyl)carbamate make it an invaluable building block in the synthesis of complex pharmaceutical agents.

-

Bifunctional Linkers in Targeted Protein Degradation: The rise of Proteolysis-Targeting Chimeras (PROTACs) as a novel therapeutic modality has created a significant demand for versatile linkers.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][10] The linker component is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase.[11] The propyl chain of tert-Butyl (3-hydroxypropyl)carbamate provides an ideal, flexible spacer, and its two functional handles allow for the convergent attachment of the target-binding ligand and the E3 ligase-recruiting moiety.

-

Synthesis of Polyamines: Natural polyamines like spermidine and spermine, and their synthetic analogs, are crucial in cellular processes and are investigated as potential anticancer agents.[3] The 1,3-aminopropanol backbone of this reagent serves as a key structural motif in the assembly of these complex polyamine architectures.

-

Pharmaceutical Intermediates: This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors and other small molecule drugs.[3][7] For instance, it can be used as a precursor in the synthesis of intermediates for drugs like Lacosamide, an anticonvulsant medication.[12]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. tert-Butyl (3-hydroxypropyl)carbamate is classified as an irritant.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

tert-Butyl (3-hydroxypropyl)carbamate is a prime example of a molecular tool that combines simplicity with profound synthetic potential. Its orthogonal protecting group strategy and bifunctional nature make it an indispensable reagent for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower chemists to leverage its full potential in the creation of novel and complex molecular architectures, ultimately driving innovation in drug discovery and beyond.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3838134, tert-butyl N-(3-hydroxypropyl)carbamate" PubChem, [Link]. Accessed 22 January 2026.

- Google Patents. "CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof" . Accessed 22 January 2026.

-

Hughes, S. J., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points" Frontiers in Chemistry, 2020, [Link]. Accessed 22 January 2026.

-

Kar, A., et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents" Medicinal Chemistry, 2017, [Link]. Accessed 22 January 2026.

-

ResearchGate. "FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)." [Link]. Accessed 22 January 2026.

-

Silva, M. C., et al. "Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond" Neurotherapeutics, 2024, [Link]. Accessed 22 January 2026.

-

The Oxford Scientist. "The Developability Challenges with Bifunctional Targeted Protein Degraders" [Link]. Accessed 22 January 2026.

-

NJ Bio, Inc. "Targeted Protein Degraders" [Link]. Accessed 22 January 2026.

-

Royal Society of Chemistry. "Electronic Supporting Information" [Link]. Accessed 22 January 2026.

-

ResearchGate. "Classification of most common linkers used in PROTAC design based on..." [Link]. Accessed 22 January 2026.

-

YouTube. "Carrying out a melting point determination" [Link]. Accessed 22 January 2026.

-

PubChem. "tert-butyl N-(3-(3-hydroxypropoxy)propyl)carbamate" [Link]. Accessed 22 January 2026.

-

Chemistry LibreTexts. "13.10: Characteristics of ¹³C NMR Spectroscopy" [Link]. Accessed 22 January 2026.

-

PubChem. "tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate" [Link]. Accessed 22 January 2026.

-

PubChem. "tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate" [Link]. Accessed 22 January 2026.

Sources

- 1. rsc.org [rsc.org]

- 2. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 9. PROTAC-DB [cadd.zju.edu.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of N-Boc-3-amino-1-propanol

Foreword: This guide provides a comprehensive exploration of the synthesis of N-Boc-3-amino-1-propanol, a critical building block in modern pharmaceutical and organic chemistry. Its value lies in its bifunctional nature, possessing a protected primary amine and a reactive primary hydroxyl group. This structure allows for sequential, selective modifications, making it an indispensable intermediate in the synthesis of complex molecules, including peptide mimetics and various therapeutic agents.[1][] This document moves beyond a simple recitation of steps to dissect the underlying principles, justify experimental choices, and present a robust, self-validating protocol for its preparation.

The Strategic Importance of N-Boc-3-amino-1-propanol

In drug development, the ability to construct molecules with precise control over functional group reactivity is paramount. N-Boc-3-amino-1-propanol serves this purpose elegantly. The tert-butoxycarbonyl (Boc) group provides sturdy protection for the nucleophilic amine, rendering it inert to a wide range of reagents, particularly most bases and nucleophiles.[3][4] This allows chemists to perform reactions exclusively at the hydroxyl terminus, such as oxidation, esterification, or etherification. Subsequently, the Boc group can be cleanly removed under mild acidic conditions, revealing the amine for further functionalization, such as amide bond formation.[5][6] This strategic protection-deprotection sequence is a cornerstone of multi-step organic synthesis.

The Core Synthesis Pathway: Chemoselective N-Acylation

The most direct and widely adopted method for synthesizing N-Boc-3-amino-1-propanol is the selective N-acylation of 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Caption: Overall reaction for the synthesis of N-Boc-3-amino-1-propanol.

Causality of Selectivity: The success of this synthesis hinges on the principle of chemoselectivity. The primary amine in 3-amino-1-propanol is significantly more nucleophilic than the primary alcohol. This differential reactivity ensures that the amine preferentially attacks the electrophilic carbonyl carbon of Boc₂O, leaving the hydroxyl group untouched under standard reaction conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion as the leaving group.

-

Proton Transfer & Decomposition: The leaving group is basic enough to deprotonate the newly formed carbamate's ammonium ion. The resulting tert-butyl carbonic acid is unstable and rapidly decomposes into carbon dioxide (gas) and tert-butanol.[7]

Caption: Logical workflow of the Boc-protection mechanism.

A Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 3-Amino-1-propanol | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Petroleum Ether / Hexanes | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (aq.) | N/A | Lab-prepared |

| Brine (Saturated NaCl aq.) | N/A | Lab-prepared |

| Anhydrous Sodium Sulfate | Granular, ACS Grade | EMD Millipore |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

Step-by-Step Methodology

Caption: Experimental workflow for N-Boc-3-amino-1-propanol synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (e.g., 7.8 g, 104.5 mmol) in anhydrous dichloromethane (100 mL).[8] Cool the solution to 0 °C using an ice-water bath. Causality: Cooling is crucial, especially on larger scales, to manage the initial exotherm of the reaction upon adding Boc₂O.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (e.g., 25.0 g, 114.5 mmol, 1.1 equivalents) in anhydrous dichloromethane (50 mL). Add this solution to the stirred amine solution dropwise over 30 minutes using an addition funnel.[8] Expertise: A slight excess of Boc₂O ensures the complete consumption of the starting amine. Slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.[8]

-

In-Process Control (TLC Monitoring): Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in petroleum ether. The starting amine is highly polar and will remain at the baseline, while the product will have a higher Rf value. The reaction is complete when the spot corresponding to 3-amino-1-propanol is no longer visible.[8] Trustworthiness: This step provides direct evidence of reaction completion, forming a self-validating loop before proceeding to work-up.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 70 mL) and brine (2 x 70 mL).[8] Causality: The bicarbonate wash removes any unreacted acidic impurities and the tert-butanol byproduct. The brine wash removes residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or low-melting solid.

-

Purification: While the crude product is often of high purity, column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether) can be employed if TLC indicates the presence of significant impurities.

-

Characterization: The identity and purity of the final product, tert-butyl N-(3-hydroxypropyl)carbamate, are confirmed by spectroscopic methods. The successful protection of the amine group can be verified by IR spectroscopy, where the characteristic primary amine N-H stretching bands disappear and are replaced by a secondary amide N-H stretch and a strong carbamate carbonyl (C=O) absorption around 1690 cm⁻¹.[9]

Comparative Data on Synthesis Conditions

| Starting Material | Reagent (Equivalents) | Solvent | Catalyst/Additive | Time (h) | Yield (%) | Reference |

| 3-Amino-1-propanol | (Boc)₂O (1.1) | Dichloromethane | None | 12 | High | [8] |

| Various Amines | (Boc)₂O (1.0) | HFIP | HFIP | ~0.5-2 | 90-98 | [3] |

| Various Amines | (Boc)₂O (1.1) | None (Solvent-Free) | HClO₄–SiO₂ | ~0.5-4 | 92-98 | [3] |

| 3-Amino-1-propanol | (Boc)₂O | Not specified | Triethylamine | N/A | N/A | [9] |

HFIP = 1,1,1,3,3,3-hexafluoroisopropanol

This table illustrates that while the standard DCM protocol is highly effective, alternative solvent and catalytic systems exist that can accelerate the reaction and offer benefits in specific contexts, such as green chemistry (solvent-free) or for less reactive amines.[3]

Alternative Synthetic Pathways

While direct protection is most common for this specific molecule, it is valuable for the research professional to be aware of related transformations for producing N-Boc protected amino alcohols:

-

Reduction of N-Boc-β-Amino Acids: Chiral N-Boc-3-amino-1-propanol derivatives can be synthesized by the reduction of the corresponding N-Boc-β-amino acid or its ester. This is a key strategy when stereochemical integrity is required, starting from an enantiopure amino acid precursor.[10][]

-

Cyanohydrin Route: Industrially, 3-amino-1-propanol itself can be prepared by the reaction of ethylene cyanohydrin with hydrogen in the presence of ammonia, followed by purification.[12][13] This precursor is then protected as described above.

Conclusion

The synthesis of N-Boc-3-amino-1-propanol via the direct, chemoselective N-acylation of 3-amino-1-propanol with di-tert-butyl dicarbonate stands as a robust, efficient, and highly reliable method. The protocol detailed in this guide, grounded in principles of nucleophilicity and equipped with self-validating checkpoints like TLC monitoring, provides researchers and drug development professionals with a dependable pathway to access this versatile chemical intermediate. A thorough understanding of the reaction mechanism and the influence of key parameters empowers scientists to optimize this transformation for scalability and efficiency in their synthetic campaigns.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [No specific source name in snippet]. [Link]

- Method for producing and purifying 3-aminopropanol.

-

3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

- Process for preparing and purifying 3-aminopropanol.

-

Amino Acids in the Development of Prodrugs. PubMed Central (PMC) - NIH. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

3-Amino-1-propanol | C3H9NO. PubChem. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. [No specific source name in snippet]. [Link]

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Di-tert-butyl dicarbonate. YouTube. [Link]

-

3-amino-1-propanol, 156-87-6. The Good Scents Company. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. 3-(BOC-AMINO)-1-PROPANOL | 58885-58-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 13. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-Hydroxypropylcarbamate

This technical guide provides a comprehensive analysis of the core physical properties of tert-butyl 3-hydroxypropylcarbamate (CAS No. 58885-58-8), a key bifunctional molecule utilized in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet, offering insights into the causality behind its properties and providing robust, field-proven protocols for their experimental determination.

Executive Summary: The Molecular Portrait

Tert-butyl 3-hydroxypropylcarbamate is a carbamate-protected amino alcohol. Its structure, featuring a lipophilic tert-butoxycarbonyl (Boc) group and a hydrophilic hydroxyl group, imparts a distinct set of physical characteristics that govern its behavior in reaction and purification processes. The Boc group provides thermal and chemical stability under a range of conditions while allowing for facile deprotection, making it an invaluable protecting group in multi-step synthesis. The primary alcohol offers a reactive handle for further functionalization, such as oxidation or esterification. Understanding the physical properties detailed herein is paramount for optimizing its use as a synthetic building block.

Molecular Structure and Key Identifiers

-

IUPAC Name: tert-butyl N-(3-hydroxypropyl)carbamate[1]

-

Synonyms: 3-(tert-Butoxycarbonylamino)-1-propanol, N-Boc-3-amino-1-propanol[1]

-

CAS Number: 58885-58-8[1]

-

Molecular Formula: C₈H₁₇NO₃[1]

-

Molecular Weight: 175.23 g/mol [1]

Core Physicochemical Properties

The interplay between the hydrogen-bonding capacity of the alcohol and carbamate moieties and the steric bulk of the tert-butyl group defines the physical state and solubility of this compound.

Summary of Physical Data

While specific experimental data for some properties are not widely published, the table below consolidates available computed data and information inferred from closely related structures. This underscores the necessity of employing the rigorous experimental protocols outlined in Section 3.0 for precise characterization.

| Property | Value / Description | Source / Comment |

| Physical State | Colorless to light yellow oil or low-melting solid at STP. | Inferred from related structures like tert-butyl 3-hydroxypropylmethylcarbamate, which is described as an oil. |

| Melting Point | Not reported. Likely near or below room temperature. | No experimental data found in public databases. |

| Boiling Point | High boiling point. | No experimental data at atmospheric pressure. A related compound, tert-butyl 3-hydroxypropylmethylcarbamate, boils at 120 °C at 0.08 Torr, suggesting the target compound will also require vacuum distillation.[2] |

| Density | ~1.02 g/cm³ (Predicted) | Predicted value for a related methylated analog.[2] Experimental determination is recommended. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate, Chloroform, Dichloromethane). Sparingly soluble in water. | Qualitative data from supplier information and chemical databases.[2][3] |

| Partition Coefficient (XLogP3-AA) | 0.6 | Computed by PubChem.[1] Indicates a relatively balanced hydrophilic/lipophilic character. |

Experimental Protocols for Property Determination

The following protocols are self-validating systems designed for the accurate determination of the key physical properties of tert-butyl 3-hydroxypropylcarbamate. The causality behind specific steps is explained to ensure robust and reproducible results.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of the compound involves sequential analysis, where each step confirms purity and provides data for the next.

Caption: Experimental workflow for characterizing tert-butyl 3-hydroxypropylcarbamate.

Protocol: Boiling Point Determination (Micro-Scale Reflux)

Causality: Given the high anticipated boiling point and the likelihood of decomposition at atmospheric pressure, a vacuum distillation or a micro-scale reflux method is necessary. The reflux method is efficient for small sample volumes and minimizes thermal stress. The temperature at which the vapor and liquid phases are in equilibrium, observed as the point where vapor condenses on the thermometer bulb, is the boiling point at the measured pressure.

Methodology:

-

Apparatus Setup: Assemble a micro-scale reflux apparatus using a 10 mL round-bottom flask, a condenser, and a thermometer adapter. Ensure all glassware is dry.

-

Sample Preparation: Place approximately 2-3 mL of the compound into the flask along with a small magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the condenser. This placement ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the reflux ring (the upper limit of condensing vapor) rising up the condenser. The boiling point is the stable temperature recorded when the reflux ring is maintained steadily in the lower third of the condenser.

-

Pressure Recording: Crucially, record the ambient pressure using a barometer, as the boiling point is highly pressure-dependent.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solute with the solvent for an extended period, the system reaches saturation. Subsequent analysis of the supernatant provides a precise measure of the amount of solute dissolved.

Methodology:

-

Preparation: To a series of vials, add a fixed volume (e.g., 2 mL) of the desired solvent (e.g., water, ethyl acetate, hexane).

-

Solute Addition: Add an excess amount of tert-butyl 3-hydroxypropylcarbamate to each vial, ensuring a visible amount of undissolved material remains.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with a universal detector (e.g., ELSD or CAD) or by gravimetric analysis after careful solvent evaporation.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming identity and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis confirms the presence of the key functional groups: the O-H of the alcohol, the N-H and C=O of the carbamate, and the C-H of the alkyl chains.

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3340 (sharp) | N-H stretch | Carbamate |

| 2850-2980 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1680-1700 | C=O stretch | Carbamate Carbonyl |

| 1520-1540 | N-H bend, C-N stretch | Carbamate Amide II |

| ~1050 | C-O stretch | Primary Alcohol |

Note: A study specifically identified the carbamate C=O stretch at 1689.6 cm⁻¹ and the secondary amide (CO-NH) peak at 1527.0 cm⁻¹, confirming the successful formation of the carbamate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts below are based on standard values and comparison with analogous structures, such as tert-butyl (3-bromopropyl)carbamate.

¹H NMR (Proton NMR) Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.8-5.2 | Broad Singlet | 1H | NH |

| ~3.6-3.7 | Triplet | 2H | CH ₂-OH |

| ~3.2-3.3 | Quartet/Triplet | 2H | NH-CH ₂ |

| ~2.5-3.0 | Broad Singlet | 1H | OH |

| ~1.6-1.8 | Quintet | 2H | CH₂-CH ₂-CH₂ |

| 1.45 | Singlet | 9H | C(CH ₃)₃ |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156-157 | C =O (Carbamate) |

| ~79-80 | C (CH₃)₃ |

| ~60-62 | C H₂-OH |

| ~38-40 | NH-C H₂ |

| ~32-34 | CH₂-C H₂-CH₂ |

| ~28.5 | C(C H₃)₃ |

Logical Relationship in NMR Signal Assignment

The connectivity of the molecule can be confirmed by analyzing the coupling patterns and chemical shifts in the ¹H NMR spectrum.

Caption: ¹H NMR connectivity diagram for tert-butyl 3-hydroxypropylcarbamate.

Safety and Handling

According to aggregated GHS data, tert-butyl 3-hydroxypropylcarbamate is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This guide provides a detailed framework for understanding and experimentally verifying the physical properties of tert-butyl 3-hydroxypropylcarbamate. While a complete experimental dataset is not publicly available, the provided protocols, predicted spectroscopic data, and analysis of its molecular structure offer a robust starting point for any researcher. The bifunctional nature of this molecule, combining a protected amine and a reactive alcohol, makes it a versatile tool in synthesis, and a thorough grasp of its physical characteristics is the foundation for its successful application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3838134, tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link].

-

Gong, J., et al. (2012). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

-

Alloprof (2023). Measuring Solubility. Retrieved from [Link].

-

The Royal Society of Chemistry (2015). Electronic Supporting Information for "Divergent synthesis of dendrimers from a single focal point". Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility of N-Boc-3-amino-1-propanol in Common Laboratory Solvents

Introduction: The Strategic Importance of N-Boc-3-amino-1-propanol

In the landscape of modern drug discovery and development, the strategic use of specialized chemical intermediates is paramount. N-Boc-3-amino-1-propanol (tert-butyl N-(3-hydroxypropyl)carbamate) has emerged as a critical building block, valued for its bifunctional nature that features a primary hydroxyl group and a tert-butoxycarbonyl (Boc) protected primary amine.[1][2] This structure allows for selective chemical manipulations, making it an indispensable synthon in the synthesis of complex pharmaceutical agents, including peptides and heterocyclic compounds.[2][]

The Boc protecting group provides robust defense for the amine functionality against a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[4] This strategic protection simplifies synthetic pathways and enhances overall yields.[2] Understanding the solubility profile of this intermediate is not a trivial matter; it is a fundamental requirement for efficient reaction setup, purification, and formulation, directly impacting the speed and success of the development pipeline. This guide provides a comprehensive analysis of the solubility characteristics of N-Boc-3-amino-1-propanol, grounded in physicochemical principles and supported by actionable experimental protocols for in-lab verification.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of N-Boc-3-amino-1-propanol, we must first examine its molecular structure. It possesses distinct polar and nonpolar regions that dictate its interactions with various solvents.

-

Polar Moieties: The terminal hydroxyl (-OH) group and the carbamate's N-H group are capable of acting as hydrogen bond donors. The carbonyl (C=O) oxygen within the Boc group acts as a hydrogen bond acceptor.[5][6] These sites promote interaction with polar solvents.

-

Nonpolar Moieties: The propyl chain (-CH₂CH₂CH₂-) and, most significantly, the bulky tert-butyl group -(C(CH₃)₃) introduce substantial nonpolar, lipophilic character. This region favors interactions with nonpolar solvents through van der Waals forces.

The solubility of this molecule is therefore a delicate balance between the hydrophilic interactions of its polar functional groups and the hydrophobic nature of its alkyl components.

Table 1: Physicochemical Properties of N-Boc-3-amino-1-propanol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58885-58-8 | [1][7] |

| Molecular Formula | C₈H₁₇NO₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Clear, colorless to almost colorless liquid | [7] |

| Density | ~1.025 g/mL at 20 °C | [7] |

| Boiling Point | 293 °C | [7] |

| Flash Point | >109 °C |[1][7] |

Theoretical and Qualitative Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility.[8] A solute dissolves best in a solvent that has a similar polarity and hydrogen bonding capability. Based on the dual polar/nonpolar nature of N-Boc-3-amino-1-propanol, we can predict its qualitative solubility across a spectrum of common laboratory solvents. Existing data indicates it is sparingly soluble in chloroform and methanol.[7]

Table 2: Predicted Qualitative Solubility of N-Boc-3-amino-1-propanol

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The -OH and N-H groups can hydrogen bond with the solvent.[5] However, the large, nonpolar tert-butyl group disrupts the strong hydrogen-bonding network of water, limiting solubility. Solubility increases as the alkyl chain of the alcohol solvent increases (Methanol < Ethanol), which better accommodates the nonpolar moiety. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the molecule's -OH and N-H groups while effectively solvating its nonpolar regions. This balance makes them excellent solvent candidates. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The nonpolar character of these solvents interacts favorably with the tert-butyl and propyl groups. However, they cannot effectively solvate the polar hydroxyl and carbamate functionalities, leading to poor overall solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental protocol is necessary. The following method describes an isothermal equilibrium technique to determine solubility, a self-validating system that ensures accuracy and reproducibility.[8][9]

Materials and Equipment

-

N-Boc-3-amino-1-propanol (≥97% purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (evaporating dish, vacuum oven).

Step-by-Step Methodology

-

Preparation of Solvent: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to a series of labeled vials.

-

Addition of Solute: Add an excess amount of N-Boc-3-amino-1-propanol to each vial. The goal is to ensure a saturated solution with visible undissolved solute remaining after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solute to settle. This step is critical to avoid contamination of the saturated solution.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, labeled vial or a volumetric flask. This removes any suspended microparticles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the solute is achieved. The solubility (S) can be calculated using the formula: S ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

-

Chromatographic Method (HPLC): If using a volumetric flask, dilute the filtered aliquot to the mark with a suitable mobile phase. Analyze the sample using a pre-validated HPLC method with an external calibration curve prepared from known concentrations of N-Boc-3-amino-1-propanol. This method offers higher precision, especially for low solubilities.

-

Self-Validation and Trustworthiness

To ensure the integrity of the results, the protocol must be self-validating:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the measured concentration does not change significantly after 24 hours, proving equilibrium has been reached.

-

Purity Analysis: Confirm the purity of the starting material and the solid residue after the experiment (e.g., by melting point or spectroscopy) to ensure no degradation or polymorphism occurred.

-

Reproducibility: Conduct each measurement in triplicate to calculate the mean and standard deviation, ensuring the reliability of the obtained data.

Visualization of Key Concepts

Visual aids are essential for clarifying complex workflows and relationships.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Solute-solvent interaction map for N-Boc-3-amino-1-propanol.

Conclusion

N-Boc-3-amino-1-propanol possesses a hybrid molecular structure, leading to a nuanced solubility profile. It exhibits limited solubility in highly polar protic solvents like water and nonpolar solvents like hexane. Its optimal solubility is found in polar aprotic solvents (e.g., THF, DCM, DMSO) and smaller polar protic solvents (e.g., ethanol), which can effectively solvate both the hydrophilic and lipophilic regions of the molecule. For researchers and drug development professionals, leveraging this understanding is key to designing efficient synthetic and purification processes. When precise solubility data is required for process modeling or formulation, the provided experimental protocol offers a reliable and verifiable method for generating high-quality, quantitative results.

References

-

Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

-

Maleš, L., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. PubMed Central. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

ResearchGate. Solubility of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

-

ResearchGate. Molecular Structure and Hydrogen Bonding of 2-Aminoethanol, 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Binary Mixtures with Water. [Link]

-

PConstantino. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Gessner, A., et al. (2019). Amino Acids in the Development of Prodrugs. PubMed Central. [Link]

-

PubChem. 3-Amino-1-propanol. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Loba Chemie. 3-AMINO-1-PROPANOL. [Link]

-

ResearchGate. Strength of NH⋅⋅⋅O hydrogen bond in branched 3‐methoxy‐1‐propanol and 3‐amino‐1‐propanols series. [Link]

Sources

- 1. 3-(BOC-amino)-1-propanol, 97% 10 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 2. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(BOC-AMINO)-1-PROPANOL | 58885-58-8 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safety, Handling, and Storage of tert-Butyl (3-hydroxypropyl)carbamate

This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for tert-butyl (3-hydroxypropyl)carbamate (CAS No. 58885-58-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this versatile bifunctional molecule in a laboratory setting.

Compound Profile and Intrinsic Hazards

Tert-butyl (3-hydroxypropyl)carbamate is a valuable building block in organic synthesis, featuring a primary alcohol and a Boc-protected amine. This structure allows for selective manipulation of either functional group, making it a key intermediate in the synthesis of pharmaceuticals and other complex molecules. However, its chemical nature necessitates a thorough understanding of its potential hazards to mitigate risks during handling and experimentation.

Physicochemical Properties

A foundational understanding of the compound's physical properties is paramount for its appropriate handling and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 58885-58-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 175.23 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid at 20°C. | [2][4] |

| Specific Gravity | ~1.03 (20/20) | [4] |

| Refractive Index | ~1.45 | [4] |

Identified Hazards and GHS Classification

According to the Globally Harmonized System (GHS), tert-butyl (3-hydroxypropyl)carbamate is classified with the following hazards:

The primary hazards are irritant in nature, necessitating the use of appropriate personal protective equipment (PPE) and handling procedures to prevent direct contact.

Chemical Stability and Reactivity Profile

The utility of tert-butyl (3-hydroxypropyl)carbamate in multi-step synthesis is largely dictated by the stability of its two key functional groups: the primary alcohol and the tert-butoxycarbonyl (Boc) protected amine.

The Boc Protecting Group: A Gatekeeper of Reactivity

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions while being readily removable when desired.

-

Stability to Bases and Nucleophiles: The Boc group is generally stable to most bases and nucleophiles, allowing for reactions to be carried out at other sites of the molecule without premature deprotection.[7]

-

Lability to Acids: The Boc group is designed to be cleaved under acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene. This is followed by the decomposition of the resulting unstable carbamic acid to the free amine and carbon dioxide. Consequently, this compound is incompatible with strong acids.

-

Thermal Instability: The Boc group can be removed by heating, typically at temperatures above 100-150°C.[8][9] The thermal decomposition products are the deprotected amine (3-amino-1-propanol), isobutylene, and carbon dioxide.[8][10] This property is crucial to consider when planning reactions at elevated temperatures.

The Primary Alcohol

The primary alcohol is a versatile functional handle that can undergo a variety of transformations, including:

-

Oxidation to an aldehyde or carboxylic acid.

-

Esterification or etherification.

-

Conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

Known Incompatibilities

To prevent hazardous reactions and ensure the integrity of the compound, avoid contact with:

-

Strong Oxidizing Agents: These can react exothermically with the alcohol functionality.

-

Strong Acids: As detailed above, strong acids will cleave the Boc protecting group, potentially in an uncontrolled manner.

-

Strong Reducing Agents: Carbamates can react with strong reducing agents like hydrides.[11]

The following diagram illustrates the key stability and reactivity characteristics of the molecule.

Caption: Mandatory controls and PPE for handling the compound.

Spill and Exposure Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Small Spills: For a small spill within a chemical fume hood, absorb the liquid with an inert material (e.g., vermiculite, sand, or spill pads). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

Storage and Disposal

Proper storage is crucial for maintaining the chemical integrity of tert-butyl (3-hydroxypropyl)carbamate and for ensuring a safe laboratory environment.

Storage Conditions

-

Temperature: Store in a cool, dry place. While room temperature is generally acceptable, for long-term storage, refrigeration at 2-8°C in a tightly sealed container is recommended to minimize any potential for slow degradation. [5]* Atmosphere: Store in a well-ventilated area. [6]* Container: Keep the container tightly closed to prevent absorption of moisture and potential contamination. [6]* Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.

Disposal

Dispose of unused material and any contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Experimental Protocols

Protocol for Determining Solubility

Due to the lack of extensive quantitative solubility data in the public domain, the following protocol, based on the shake-flask method, can be used to determine the solubility in various solvents.

Objective: To determine the thermodynamic solubility of tert-butyl (3-hydroxypropyl)carbamate in a given solvent at a specific temperature.

Materials:

-

tert-Butyl (3-hydroxypropyl)carbamate

-

Solvents of interest (e.g., methanol, ethanol, dichloromethane, ethyl acetate, water)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Methodology:

-

Preparation: Add an excess amount of tert-butyl (3-hydroxypropyl)carbamate to a vial (e.g., 200 mg to 2 mL of solvent). Ensure undissolved solid is visible.

-

Equilibration: Tightly seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Sampling: After equilibration, let the vial stand for 1 hour to allow solids to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

This protocol provides a self-validating system to generate the necessary data for your specific experimental needs.

References

-

PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ghosh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(115), 95227-95232. [Link]

-

Kuchar, M., et al. (2021). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 86(2), 1648-1661. [Link]

-

PubChem. tert-Butyl (3-hydroxypropyl)methylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2002). HAZARD SUMMARY: AMMONIUM CARBAMATE. [Link]

-

Agilent Technologies. (2024). Safety Data Sheet: Carbamate Pesticides Standard. [Link]

-

Sharma, S., & Pillai, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(5), 2095-2115. [Link]

Sources

- 1. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 58885-58-8: 3-(boc-amino)-1-propanol | CymitQuimica [cymitquimica.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3-(tert-Butoxycarbonylamino)-1-propanol | 58885-58-8 | TCI AMERICA [tcichemicals.com]

- 5. tert-butyl 3-hydroxypropylmethylcarbamate | 98642-44-5 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Imperative of Selective Reactivity in Complex Synthesis

An In-Depth Technical Guide to the Mechanism of Action for Carbamate Protecting Groups in Synthesis

In the intricate world of organic synthesis, particularly in the fields of drug development and peptide chemistry, the ability to control reactivity is paramount. Molecules of interest are often polyfunctional, meaning they possess multiple reactive sites. A protecting group is a molecular "helmet" temporarily attached to a specific functional group to render it non-reactive while chemical transformations are carried out elsewhere on the molecule.[1] This strategy prevents unwanted side reactions and allows for the precise, stepwise construction of complex architectures.[1]

Among the most vital tools in the synthetic chemist's arsenal are carbamate protecting groups, which are indispensable for the temporary deactivation of primary and secondary amines.[1][2] Amines are potent nucleophiles and bases, and leaving them unprotected during a synthesis can lead to a cascade of undesired reactions.[1] The core principle of amine protection via carbamates is the conversion of the nucleophilic nitrogen lone pair into a delocalized, non-nucleophilic amide-like system.[1][3] This is achieved by reacting the amine with an appropriate electrophilic reagent to form the carbamate linkage (R-NH-C(=O)O-R').

This guide provides a detailed examination of the mechanisms of action for the three most ubiquitous carbamate protecting groups: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl). Understanding the causality behind their installation and, more critically, their distinct cleavage mechanisms is essential for designing robust and efficient synthetic routes. The differing conditions required for their removal—acid-catalyzed cleavage for Boc, hydrogenolysis for Cbz, and base-mediated elimination for Fmoc—form the foundation of orthogonal synthesis , a powerful strategy that allows for the selective deprotection of one group while others remain intact.[2][4][5][6]

The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry and a cornerstone of solid-phase peptide synthesis (SPPS).[7] Its popularity stems from its ease of installation and its clean, selective removal under acidic conditions, while being stable to most bases and nucleophiles.[8]

Mechanism of Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[7][9] The mechanism is a nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[5][10]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.[10]

-

Deprotonation & Decomposition: The weakly basic tert-butyl carbonate anion deprotonates the now-protonated amine. This resulting tert-butyl bicarbonate is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butoxide, which may also act as the base.[9][10] This irreversible decomposition drives the reaction to completion.

Caption: Boc Protection Mechanism Workflow.

Mechanism of Deprotection (Acidolysis)

The Boc group's defining feature is its lability to strong, anhydrous acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7]

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid.[5][9]

-

Formation of a Stable Carbocation: The C-O bond cleaves, releasing a highly stable tertiary carbocation (tert-butyl cation).[5][8] The stability of this cation is the thermodynamic driving force for the cleavage.

-

Carbamic Acid Decomposition: This cleavage forms an unstable carbamic acid intermediate.[9]

-